3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
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Description
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid, also known as AMOP, is a six-carbon organic compound that has been studied extensively in the scientific community. It is a derivative of pyrimidine, a heterocyclic compound that is a key component in the synthesis of nucleic acids. AMOP is of particular interest due to its ability to act as both a substrate and an inhibitor in biochemical reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of AMOP.
Scientific Research Applications
NMDA Receptors and Glutamate Neurotransmission
ER to Synapse Trafficking of NMDA Receptors Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in fast and slow excitatory neurotransmission through AMPA and NMDA receptors, respectively. Research focused on the molecular mechanisms behind the biosynthesis, transport, and synaptic incorporation of NMDA receptors sheds light on their critical functions and implications for psychiatric and neurological diseases. This understanding is vital for further research into synaptic physiology and the etiology of brain disorders (Horak et al., 2014).
Flavor Compounds in Foods
Branched Chain Aldehydes Production and Breakdown Pathways
Branched aldehydes, derived from amino acids, significantly contribute to the flavor of various foods. The review discusses how these compounds are formed and degraded, highlighting the importance of controlling their levels to achieve desired food flavors. This knowledge is essential for the food industry to manipulate flavor profiles for improved product quality (Smit et al., 2009).
Bioactive Compounds Synthesis
Application of Metathesis Reactions in Synthesis of β-Amino Acid Derivatives β-Amino acids have garnered interest due to their biological significance and impact on drug research. The review focuses on the synthesis of cyclic β-amino acids and their derivatives using metathesis reactions, emphasizing the diversity and functionality these compounds can bring to medicinal chemistry (Kiss et al., 2018).
Antioxidant and Therapeutic Roles of Phenolic Acids
Chlorogenic Acid A Pharmacological Review
Chlorogenic Acid (CGA) is a dietary polyphenol found in green coffee and tea, known for its antioxidant, antibacterial, and hepatoprotective properties. CGA's potential for treating metabolic disorders, cardiovascular disease, and obesity is highlighted, emphasizing the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Amino Acids Analysis
Applications of the Ninhydrin Reaction for Amino Acids Analysis The ninhydrin reaction, fundamental for detecting primary amino groups, plays a crucial role across various scientific disciplines, including biochemistry, forensic science, and nutritional studies. This versatility underscores the reaction's importance in analytical chemistry for analyzing compounds of interest (Friedman, 2004).
properties
IUPAC Name |
3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPYUHTWJOBGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300064 |
Source
|
Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |
CAS RN |
19675-50-4 |
Source
|
Record name | 19675-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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